4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride CP 100,356 is an inhibitor of P-glycoprotein (P-gp; IC50 = 0.5 µM for inhibition of calcein AM transport in MDCKII monolayers). It is selective for P-gp over multidrug resistance-associated protein 2 (MRP2) at 15 µM, as well as the cytochrome P450 (CYP) isoforms CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (IC50s = >50 µM for all) and organic anion transporter 1B1 (OATP1B1; IC50 = ~66 µM), but does inhibit breast cancer resistance protein (BCRP; IC50 = 1.5 µM). CP 100,356 (24 mg/kg), when administered in combination with prazosin, increases the rate of prazosin clearance in rats.

Brand Name: Vulcanchem
CAS No.: 142715-48-8
VCID: VC0130881
InChI: InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H
SMILES: COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl
Molecular Formula: C31H37ClN4O6
Molecular Weight: 597.1 g/mol

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

CAS No.: 142715-48-8

Cat. No.: VC0130881

Molecular Formula: C31H37ClN4O6

Molecular Weight: 597.1 g/mol

* For research use only. Not for human or veterinary use.

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride - 142715-48-8

Specification

Description CP 100,356 is an inhibitor of P-glycoprotein (P-gp; IC50 = 0.5 µM for inhibition of calcein AM transport in MDCKII monolayers). It is selective for P-gp over multidrug resistance-associated protein 2 (MRP2) at 15 µM, as well as the cytochrome P450 (CYP) isoforms CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (IC50s = >50 µM for all) and organic anion transporter 1B1 (OATP1B1; IC50 = ~66 µM), but does inhibit breast cancer resistance protein (BCRP; IC50 = 1.5 µM). CP 100,356 (24 mg/kg), when administered in combination with prazosin, increases the rate of prazosin clearance in rats.

CAS No. 142715-48-8
Molecular Formula C31H37ClN4O6
Molecular Weight 597.1 g/mol
IUPAC Name 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride
Standard InChI InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H
Standard InChI Key WWCHXVYTCMPAMV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl

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